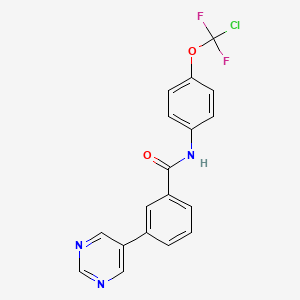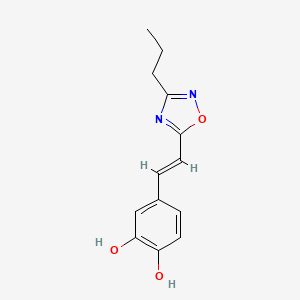![molecular formula C21H21F3N4O3 B10834234 1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea](/img/structure/B10834234.png)
1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-123: is a small molecular drug primarily indicated for cancer-related pain. It targets the transient receptor potential cation channel V1 (TRPV1), which is involved in the detection of noxious chemical and thermal stimuli .
Preparation Methods
The preparation of PMID25666693-Compound-123 involves several synthetic routes and reaction conditions. One common method includes the use of a six-membered compound as a starting material, which undergoes a series of reactions to form the desired compound . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PMID25666693-Compound-123 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and metal hydrides.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. .
Scientific Research Applications
PMID25666693-Compound-123 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of various chemical reactions.
Biology: It is used to study the role of TRPV1 in pain perception and inflammation.
Medicine: It is used as a therapeutic agent for the treatment of cancer-related pain.
Industry: It is used in the development of new pain-relief medications
Mechanism of Action
PMID25666693-Compound-123 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli. By blocking this channel, the compound reduces the sensation of pain and inflammation .
Comparison with Similar Compounds
PMID25666693-Compound-123 is unique in its high specificity and potency as a TRPV1 antagonist. Similar compounds include:
Capsaicin: A natural compound that also targets TRPV1 but acts as an agonist.
CNTX-4975: A synthetic compound in clinical trials for pain management.
GRC-15300: Another synthetic compound in clinical trials for pain management .
Properties
Molecular Formula |
C21H21F3N4O3 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-(3-oxo-4H-1,4-benzoxazin-8-yl)-3-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C21H21F3N4O3/c22-21(23,24)14-7-6-13(17(10-14)28-8-1-2-9-28)11-25-20(30)27-16-5-3-4-15-19(16)31-12-18(29)26-15/h3-7,10H,1-2,8-9,11-12H2,(H,26,29)(H2,25,27,30) |
InChI Key |
ABNCWKBVNWSWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CNC(=O)NC3=CC=CC4=C3OCC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Cyclopropylamino)-N-(5-(6-(4-ethylpiperazine-1-yl)pyridine-3-ylcarbamoyl)-2-methylphenyl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10834153.png)
![3-amino-N-[4-[(5S,7S)-7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl]pyridin-3-yl]-6-phenylpyrazine-2-carboxamide](/img/structure/B10834155.png)

![N-(5-(3,5-difluorophenylthio)-1-H-pyrazolo[3,4-b]pyridine-3-yl)-4-(4-methylpiperazine-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B10834163.png)
![N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide](/img/structure/B10834169.png)
![4-amino-N-[5-[[2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carbonyl]amino]-2-methylphenyl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10834173.png)


![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea](/img/structure/B10834192.png)
![N-(1,3-benzothiazol-2-yl)-4-[5-[(2S)-2,3-dihydroxypropyl]-3-fluoropyridin-2-yl]benzamide](/img/structure/B10834196.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B10834210.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea](/img/structure/B10834213.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834217.png)
![5-fluoro-1-(pyridin-4-ylmethyl)-N-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-yl)indole-2-carboxamide](/img/structure/B10834220.png)
